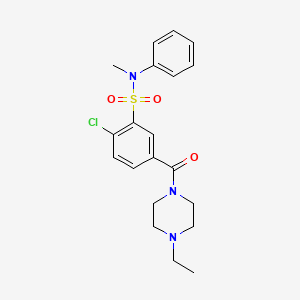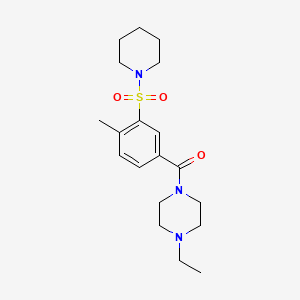![molecular formula C15H11Cl2N5O3S B7464991 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use as an inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes.
Wirkmechanismus
The mechanism of action of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the extracellular environment, which is unfavorable for the growth of certain microorganisms and cancer cells.
Biochemical and physiological effects:
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including fungi and bacteria. It has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of carbonic anhydrase, which may have potential therapeutic applications in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide. One potential direction is to further investigate its potential applications as an inhibitor of carbonic anhydrase in various physiological processes. Another direction is to study its potential use as a therapeutic agent for the treatment of various diseases, including cancer and fungal infections. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-5-chlorobenzamide in the presence of triethylamine. The resulting product is then reacted with sodium azide and copper (I) iodide to form the final product. This method has been reported to have a high yield and purity of the final product.
Eigenschaften
IUPAC Name |
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O3S/c16-9-1-3-10(4-2-9)22-26(24,25)11-5-6-13(17)12(7-11)14(23)20-15-18-8-19-21-15/h1-8,22H,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEFQOINDQCFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)



![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)


![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)


